Cas no 339105-96-3 (2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione)
2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]-1,3-CYCLOHEXANEDIONE
- 2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione
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- MDL: MFCD00793886
2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D163440-25mg |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione |
339105-96-3 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D163440-50mg |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione |
339105-96-3 | 50mg |
$ 380.00 | 2022-06-05 | ||
| abcr | AB301157-500 mg |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione, 90%; . |
339105-96-3 | 90% | 500MG |
€575.70 | 2022-03-03 | |
| abcr | AB301157-1 g |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione, 90%; . |
339105-96-3 | 90% | 1g |
€1,113.30 | 2022-03-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870688-1g |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
339105-96-3 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| abcr | AB301157-500mg |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione, 90%; . |
339105-96-3 | 90% | 500mg |
€678.60 | 2024-04-17 | |
| abcr | AB301157-1g |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione, 90%; . |
339105-96-3 | 90% | 1g |
€1312.80 | 2024-04-17 | |
| A2B Chem LLC | AI85074-1mg |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
339105-96-3 | >90% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AI85074-5mg |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
339105-96-3 | >90% | 5mg |
$215.00 | 2023-12-30 | |
| A2B Chem LLC | AI85074-10mg |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
339105-96-3 | >90% | 10mg |
$241.00 | 2023-12-30 |
2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione Suppliers
2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione
Introduction to 2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione (CAS No. 339105-96-3) in Modern Chemical Biology
The compound 2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione (CAS No. 339105-96-3) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. As a heterocyclic diketone derivative, this molecule has garnered significant attention in recent years due to its versatile structural framework and potential biological activities. The presence of both chlorophenyl and cyclohexanedione moieties in its molecular structure endows it with unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
In the realm of medicinal chemistry, diketones are well-documented for their ability to interact with biological targets through multiple mechanisms. The 1,3-cyclohexanedione core is particularly noteworthy for its role as an intermediate in various metabolic pathways and its capacity to form stable adducts with biological molecules. When combined with the electron-withdrawing effect of the carbonyl groups and the lipophilic nature of the chlorophenyl substituent, this compound exhibits promising characteristics for drug design. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules targeting neurological disorders, inflammation, and cancer.
One of the most compelling aspects of 2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione is its structural flexibility. The cyclohexane ring provides a rigid yet adaptable backbone that can be modified to enhance binding affinity or metabolic stability. Furthermore, the dichlorophenyl group introduces electrophilic centers that can participate in nucleophilic additions or cross-coupling reactions, facilitating further derivatization. These features have made it a subject of interest for researchers exploring structure-activity relationships (SAR) in drug discovery.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such compounds. Molecular modeling studies suggest that the chlorophenyl moiety may engage in π-stacking interactions with aromatic residues in protein targets, while the cyclohexanedione ring could adopt multiple conformations to optimize binding geometry. These insights have guided synthetic efforts toward optimizing potency and selectivity. For instance, modifications aimed at enhancing solubility while preserving bioactivity have been reported in several patents and academic publications.
The compound’s potential extends beyond traditional small-molecule drug development. Its diketone core can serve as a precursor for more complex molecules via functional group transformations such as condensation reactions or enolate-mediated additions. This adaptability makes it a valuable building block in synthetic organic chemistry, particularly for constructing polycyclic frameworks that mimic natural products or designed heterocycles with enhanced pharmacological properties.
Emerging research also explores the use of 2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione in photodynamic therapy (PDT) and other light-based therapeutic modalities. The presence of electron-deficient aromatic rings suggests that it may generate reactive oxygen species upon irradiation with certain wavelengths, offering a potential mechanism for targeting pathological cells. Preliminary experiments have demonstrated promising results in preclinical models, warranting further investigation into its photophysical properties and therapeutic efficacy.
The synthesis of this compound presents an interesting challenge due to the need to control regioselectivity during formation of both the cyclohexanedione and dichlorophenyl-substituted ethyl chain. Advances in catalytic methods have enabled more efficient routes to this scaffold without compromising purity or yield. For example, transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization have been optimized to produce high-quality material suitable for biological testing.
In conclusion, 2-2-(2,4-Dichlorophenyl)-2-oxoethyl-1,3-cyclohexanedione (CAS No. 339105-96-3) stands as a testament to the ingenuity inherent in modern chemical biology research. Its unique structural features offer multiple avenues for exploration across drug discovery pipelines—from scaffold hopping to novel therapeutic applications—and continue to inspire innovative synthetic strategies. As our understanding of molecular interactions deepens through interdisciplinary collaboration between chemists and biologists, this compound will undoubtedly play an increasingly pivotal role in shaping future treatments for human diseases.
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